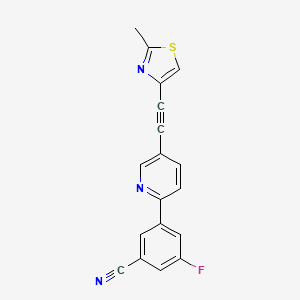

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile

Overview

Description

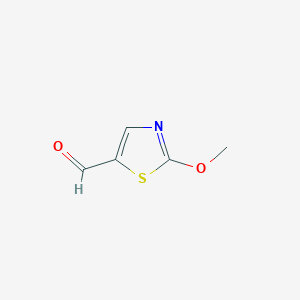

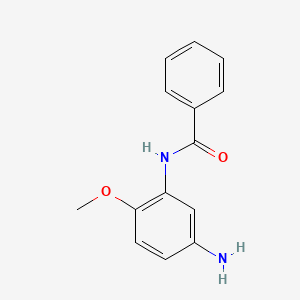

“3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile” is a compound that has been synthesized as a potential ligand for metabotropic glutamate subtype-5 receptors (mGluR5s) . It has been found to have exceptionally high affinity and potency for mGluR5 .

Synthesis Analysis

The compound was synthesized as one of the 2-fluoromethyl analogs of (3-[(2-methyl-1,3-thiazol-4yl)ethynyl]pyridine) . It was labeled with fluorine-18 in high radiochemical yield (87%) by treatment of its synthesized bromomethyl analog with [18F]fluoride ion .Molecular Structure Analysis

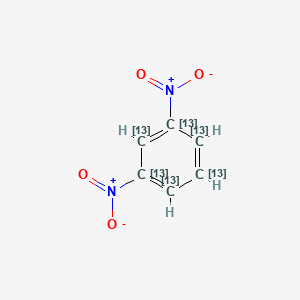

The molecular formula of the compound is C18H10FN3S . The compound has a molecular weight of 319.36 .Chemical Reactions Analysis

The compound was used as a radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography (PET) . After intravenous injection of [18F]3 into a rhesus monkey, radioactivity was avidly taken up into the brain with high uptake in mGluR5 receptor-rich regions such as striata .Physical And Chemical Properties Analysis

The compound is sealed in dry conditions and stored at 2-8°C . The boiling point is not available .Scientific Research Applications

Antioxidant Properties

Thiazole derivatives, which are part of the STX-107 structure, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Effects

Thiazole derivatives have also been found to have analgesic effects, meaning they can relieve pain .

Anti-inflammatory Activity

STX-107 and similar compounds have been found to have anti-inflammatory properties . This means they can reduce inflammation, which is a protective response involving immune cells, blood vessels, and molecular mediators to remove harmful stimuli.

Antimicrobial and Antifungal Properties

Research has shown that thiazole derivatives can act as antimicrobial and antifungal agents . This means they can kill or inhibit the growth of microorganisms and fungi.

Antiviral Activity

Thiazole derivatives have been found to have antiviral activity . This means they can inhibit the development of viruses.

Neuroprotective Effects

STX-107 has been found to have neuroprotective effects . This means it can protect nerve cells against damage, degeneration, or impairment of function.

Treatment of Fragile X Syndrome

STX-107 has been used in clinical trials for the treatment of Fragile X Syndrome . Fragile X Syndrome is a genetic disorder that causes intellectual disability, behavioral and learning challenges, and various physical characteristics.

Potential Antitumor or Cytotoxic Drug Molecule

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This means they can inhibit the growth of tumors or kill cells, which makes them potential candidates for cancer treatment.

Mechanism of Action

Target of Action

STX-107, also known as 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile, primarily targets the metabotropic glutamate subtype-5 receptors (mGluR5s) . These receptors are implicated in several neuropsychiatric disorders .

Mode of Action

STX-107 interacts with mGluR5s with exceptionally high affinity (IC50 = 36 pM) and potency in a phosphoinositol hydrolysis assay (IC50 = 0.714 pM) . This interaction results in changes in the receptor’s activity, which can affect various cellular processes.

Pharmacokinetics

It has been observed that stx-107 is stable in monkey plasma and human whole blood in vitro and in monkey and human brain homogenates . In vivo, a single polar radiometabolite of STX-107 appeared rapidly in plasma . These observations suggest that STX-107 may have good bioavailability, but more detailed studies are needed to confirm this.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-fluoro-5-[5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10FN3S/c1-12-22-17(11-23-12)4-2-13-3-5-18(21-10-13)15-6-14(9-20)7-16(19)8-15/h3,5-8,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOSUEIMOYEGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#CC2=CN=C(C=C2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586565 | |

| Record name | 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile | |

CAS RN |

935685-90-8 | |

| Record name | STX-107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935685908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STX-107 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STX-107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55CA1TU5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)

![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)